molecular formula C22H30Cl2N2O3 B12787554 Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride CAS No. 114000-42-9

Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride

Cat. No.: B12787554
CAS No.: 114000-42-9
M. Wt: 441.4 g/mol
InChI Key: XRLOOLCRLDTBMC-UHFFFAOYSA-N
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Description

Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid ester linked to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride typically involves multiple steps. The process begins with the esterification of benzoic acid with an appropriate alcohol, followed by the introduction of the piperazine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the dihydrochloride salt form. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

114000-42-9

Molecular Formula

C22H30Cl2N2O3

Molecular Weight

441.4 g/mol

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1-phenylethyl] 2-ethoxybenzoate;dihydrochloride

InChI

InChI=1S/C22H28N2O3.2ClH/c1-3-26-20-12-8-7-11-19(20)22(25)27-21(18-9-5-4-6-10-18)17-24-15-13-23(2)14-16-24;;/h4-12,21H,3,13-17H2,1-2H3;2*1H

InChI Key

XRLOOLCRLDTBMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC(CN2CCN(CC2)C)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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